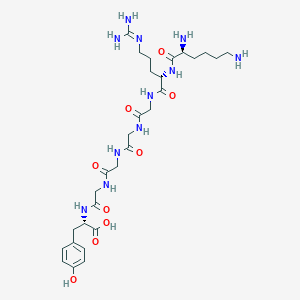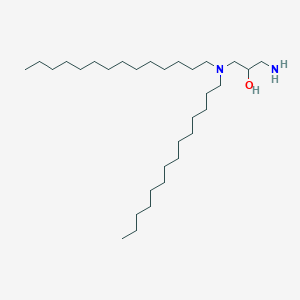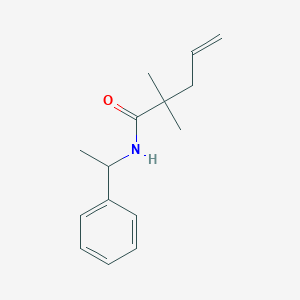![molecular formula C14H17F3N2O2 B12586920 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 648901-48-8](/img/structure/B12586920.png)
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxyphenyl group, and a trifluoroethanone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with piperidine under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoroethanone moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(piperidin-1-yl)aniline
Uniqueness
This compound stands out due to its trifluoroethanone group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are desirable .
Properties
CAS No. |
648901-48-8 |
|---|---|
Molecular Formula |
C14H17F3N2O2 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
1-[4-(5-amino-2-methoxyphenyl)piperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-12-3-2-10(18)8-11(12)9-4-6-19(7-5-9)13(20)14(15,16)17/h2-3,8-9H,4-7,18H2,1H3 |
InChI Key |
REOKKVHTABJLGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B12586837.png)





![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)




![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)


